Cas no 209252-16-4 (Fmoc-d-β-homophenylalanine)

Fmoc-d-β-homophenylalanine 化学的及び物理的性質
名前と識別子
-
- Fmoc-D-beta-homophenylalanine
- (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-phenylbutyric acid
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid
- (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
- (R)-3-(Fmoc-amino)-4-phenylbutyric acid
- FMOC-(R)-3-AMINO-4-PHENYLPROPIONIC ACID
- Fmoc-D-β-HomoPhe-OH
- Fmoc-D-β-HoPhe-OH
- A-homophenylalanine
- A-Homophe-OH
- AmbotzFAA6600
- Fmoc-D-
- Fmoc-D-ß-homophenylalanine
- DTXSID60426702
- MFCD04117843
- AKOS015948793
- F14120
- Benzenebutanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaR)-
- EN300-637474
- AC-22088
- CS-0038390
- (r)-3-(fmoc-amino)-4-phenylbutanoic acid
- (S)-3-(Fmoc-amino)-4-phenylbutyric acid
- (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
- SCHEMBL119383
- DS-7826
- Fmoc-D-beta-Homophe-OH
- 209252-16-4
- Fmoc-D-Phe-(C#CH2)OH
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoicacid
- Fmoc-D-beta-Homophe-OH, >=96%
- Fmoc-d-β-homophenylalanine
- (3R)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-PHENYLBUTANOIC ACID
-
- MDL: MFCD04117843
- インチ: 1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1
- InChIKey: DQNUGHJJKNFCND-GOSISDBHSA-N
- ほほえんだ: O=C(O)C[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)CC4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 401.16300
- どういたいしつりょう: 401.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 9
- 複雑さ: 566
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 75.6Ų
じっけんとくせい
- 密度みつど: 1.254
- ふってん: 633.2°Cat760mmHg
- フラッシュポイント: 336.8°C
- 屈折率: 1.624
- PSA: 75.63000
- LogP: 5.00200
Fmoc-d-β-homophenylalanine セキュリティ情報
- WGKドイツ:3
- 福カードFコード:10-21
- ちょぞうじょうけん:2-8°C
Fmoc-d-β-homophenylalanine 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Fmoc-d-β-homophenylalanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0991412-5g |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid |
209252-16-4 | 95% | 5g |
$400 | 2024-08-02 | |
Enamine | EN300-637474-0.25g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid |
209252-16-4 | 95% | 0.25g |
$53.0 | 2023-06-06 | |
Chemenu | CM184665-10g |
Fmoc-D-beta-homophenylalanine |
209252-16-4 | 95%+ | 10g |
$*** | 2023-03-30 | |
TRC | F604320-50mg |
Fmoc-d-β-homophenylalanine |
209252-16-4 | 50mg |
$133.00 | 2023-05-18 | ||
Alichem | A019064225-10g |
Fmoc-D-beta-homophenylalanine |
209252-16-4 | 97% | 10g |
$570.32 | 2023-09-02 | |
TRC | F604320-25mg |
Fmoc-d-β-homophenylalanine |
209252-16-4 | 25mg |
$81.00 | 2023-05-18 | ||
Enamine | EN300-637474-1.0g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid |
209252-16-4 | 95% | 1g |
$142.0 | 2023-06-06 | |
Enamine | EN300-637474-0.5g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid |
209252-16-4 | 95% | 0.5g |
$91.0 | 2023-06-06 | |
Enamine | EN300-637474-2.5g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid |
209252-16-4 | 95% | 2.5g |
$277.0 | 2023-06-06 | |
Enamine | EN300-637474-10.0g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid |
209252-16-4 | 95% | 10g |
$608.0 | 2023-06-06 |
Fmoc-d-β-homophenylalanine 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
Fmoc-d-β-homophenylalanineに関する追加情報
Professional Introduction to Fmoc-d-β-homophenylalanine (CAS No. 209252-16-4)
Fmoc-d-β-homophenylalanine, with the chemical abstracts service number CAS No. 209252-16-4, is a specialized amino acid derivative widely utilized in the field of peptide synthesis and pharmaceutical research. This compound belongs to the class of protected amino acids, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for the solid-phase peptide synthesis (SPPS) methodology. The unique structure of Fmoc-d-β-homophenylalanine incorporates a β-homophenylalanine moiety, making it a valuable building block for constructing complex peptide sequences with precise stereochemical control.
The significance of Fmoc-d-β-homophenylalanine in modern synthetic chemistry cannot be overstated. Its application extends beyond basic peptide synthesis, finding relevance in the development of novel therapeutic agents and biomimetic materials. The β-homophenylalanine component introduces a non-natural amino acid into the peptide chain, which can influence the physicochemical properties and biological activity of the resulting peptide. This has led to its exploration in various research areas, including drug design and enzyme inhibition studies.
In recent years, significant advancements have been made in the utilization of Fmoc-d-β-homophenylalanine for the synthesis of bioactive peptides. One notable area of research involves its role in developing peptidomimetics, which are designed to mimic the structure and function of natural peptides while offering improved pharmacological profiles. For instance, studies have demonstrated that incorporating β-homophenylalanine into peptide analogs can enhance their stability and bioavailability, making them more effective in therapeutic applications.
The Fmoc protection group on Fmoc-d-β-homophenylalanine is particularly advantageous for SPPS due to its stability under basic conditions and ease of removal upon acidic cleavage. This feature ensures high yields and purity during peptide elongation, minimizing side reactions and improving overall synthetic efficiency. Consequently, Fmoc-d-β-homophenylalanine has become a staple reagent in both academic and industrial laboratories engaged in peptide chemistry.
Recent research has also highlighted the potential of Fmoc-d-β-homophenylalanine in the development of targeted therapeutics. By leveraging its unique structural properties, researchers have been able to design peptides that exhibit specific binding interactions with biological targets. For example, peptides incorporating β-homophenylalanine have shown promise in targeting receptors overexpressed in cancer cells, leading to innovative approaches for tumor-specific therapy. These findings underscore the compound's versatility and its potential to contribute to next-generation pharmaceutical solutions.
The synthesis and application of Fmoc-d-β-homophenylalanine also align with broader trends in green chemistry and sustainable manufacturing practices. Efforts are underway to optimize synthetic routes that minimize waste and reduce environmental impact while maintaining high product quality. Such initiatives are crucial for ensuring that advancements in peptide chemistry are both scientifically impactful and environmentally responsible.
In conclusion, Fmoc-d-β-homophenylalanine (CAS No. 209252-16-4) represents a cornerstone compound in modern peptide synthesis and pharmaceutical research. Its unique structural features and functional attributes make it an indispensable tool for developing novel bioactive molecules. As research continues to uncover new applications and refine synthetic methodologies, the importance of this compound is expected to grow further, driving innovation across multiple scientific disciplines.
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